molecular formula C10H10N2O2 B14229255 2-Amino-3-(2-methoxyphenyl)-3-oxopropanenitrile CAS No. 763031-62-5

2-Amino-3-(2-methoxyphenyl)-3-oxopropanenitrile

Katalognummer: B14229255
CAS-Nummer: 763031-62-5
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: OSPJBVATYLRUBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(2-methoxyphenyl)-3-oxopropanenitrile is an organic compound that features a nitrile group, an amino group, and a methoxy-substituted phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methoxyphenyl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with cyanoacetamide in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(2-methoxyphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amino derivatives with reduced nitrile groups.

    Substitution: Substituted products with various functional groups replacing the amino group.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(2-methoxyphenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(2-methoxyphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and activity. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-3-(2-hydroxyphenyl)-3-oxopropanenitrile: Similar structure but with a hydroxy group instead of a methoxy group.

    2-Amino-3-(2-chlorophenyl)-3-oxopropanenitrile: Contains a chloro group instead of a methoxy group.

    2-Amino-3-(2-nitrophenyl)-3-oxopropanenitrile: Features a nitro group in place of the methoxy group.

Uniqueness

2-Amino-3-(2-methoxyphenyl)-3-oxopropanenitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and modify its electronic properties, making it distinct from its analogs.

Eigenschaften

CAS-Nummer

763031-62-5

Molekularformel

C10H10N2O2

Molekulargewicht

190.20 g/mol

IUPAC-Name

2-amino-3-(2-methoxyphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H10N2O2/c1-14-9-5-3-2-4-7(9)10(13)8(12)6-11/h2-5,8H,12H2,1H3

InChI-Schlüssel

OSPJBVATYLRUBL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C(=O)C(C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.